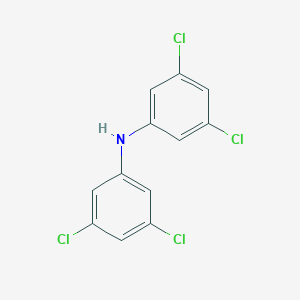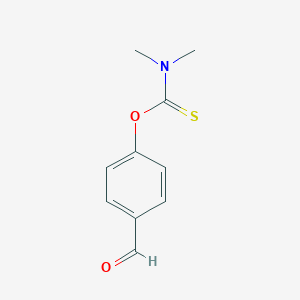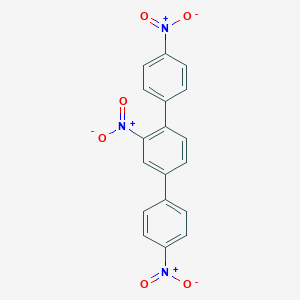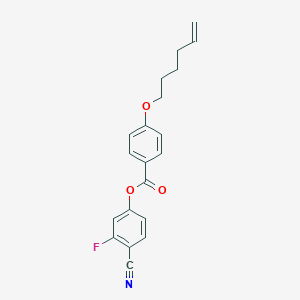![molecular formula C30H41N3 B371247 4-[(4-tetradecylphenyl)diazenyl]naphthalen-1-amine](/img/structure/B371247.png)
4-[(4-tetradecylphenyl)diazenyl]naphthalen-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-tetradecylphenyl)diazenyl]naphthalen-1-amine is an organic compound with a complex structure that includes a naphthylamine core and a diazenyl group attached to a tetradecylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-tetradecylphenyl)diazenyl]naphthalen-1-amine typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-tetradecylaniline to form the diazonium salt. This intermediate is then coupled with 1-naphthylamine under controlled conditions to yield the desired product. The reaction is usually carried out in an acidic medium, often using hydrochloric acid, and at low temperatures to ensure the stability of the diazonium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for temperature and pH control is common in industrial settings to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[(4-tetradecylphenyl)diazenyl]naphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the azo group to an amine group.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve substitution.
Major Products
The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[(4-tetradecylphenyl)diazenyl]naphthalen-1-amine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biological stain or marker due to its chromophoric properties.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[(4-tetradecylphenyl)diazenyl]naphthalen-1-amine involves its interaction with molecular targets through its diazenyl and naphthylamine groups. These interactions can lead to the inhibition of specific enzymes or the disruption of cellular processes. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Decylphenyl)diazenyl]-1-naphthylamine
- 4-[(4-Dodecylphenyl)diazenyl]-1-naphthylamine
- 4-[(4-Hexadecylphenyl)diazenyl]-1-naphthylamine
Uniqueness
4-[(4-tetradecylphenyl)diazenyl]naphthalen-1-amine is unique due to its specific alkyl chain length, which can influence its solubility, reactivity, and interaction with biological systems. This uniqueness makes it particularly valuable in applications where specific hydrophobic or hydrophilic properties are required.
Properties
Molecular Formula |
C30H41N3 |
|---|---|
Molecular Weight |
443.7g/mol |
IUPAC Name |
4-[(4-tetradecylphenyl)diazenyl]naphthalen-1-amine |
InChI |
InChI=1S/C30H41N3/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-25-19-21-26(22-20-25)32-33-30-24-23-29(31)27-17-14-15-18-28(27)30/h14-15,17-24H,2-13,16,31H2,1H3 |
InChI Key |
JQZMFOKYTVTCEW-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCC1=CC=C(C=C1)N=NC2=CC=C(C3=CC=CC=C32)N |
Canonical SMILES |
CCCCCCCCCCCCCCC1=CC=C(C=C1)N=NC2=CC=C(C3=CC=CC=C32)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N,N-dimethylthieno[2,3-f][1,3]benzodioxole-6-carboxamide](/img/structure/B371167.png)
![8-Bromonaphtho[2,1-b]thiophene](/img/structure/B371168.png)
![4-Propylbicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B371170.png)
![N-(2-chloroethyl)-N-ethyl-N-[(5-isopropyl-1-benzothien-3-yl)methyl]amine](/img/structure/B371176.png)
![4-[4-({4-Nitrophenyl}diazenyl)(methyl)anilino]butanoic acid](/img/structure/B371177.png)
![N-[(5-bromo-1-benzothien-2-yl)methyl]-2-chloro-N-ethylethanamine](/img/structure/B371178.png)
![2-[(2-Phenylthiophen-3-yl)methyl]isoindole-1,3-dione](/img/structure/B371179.png)


![4-Methyl-1-(5-{4-[(4-nitrophenyl)diazenyl]anilino}-5-oxopentyl)pyridinium](/img/structure/B371185.png)

![2-{Ethyl[(4,5,6,7-tetrafluoro-1-benzothien-3-yl)methyl]amino}ethanol](/img/structure/B371187.png)
